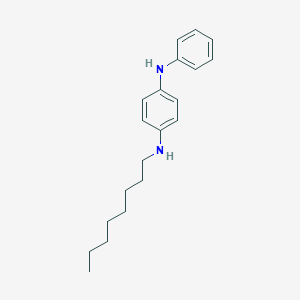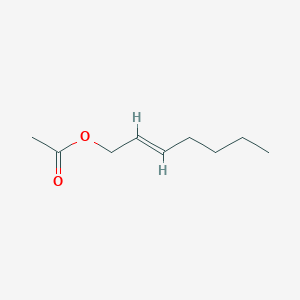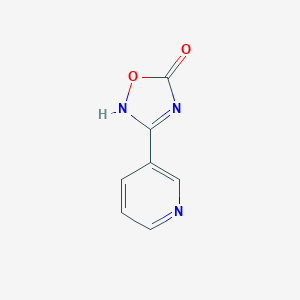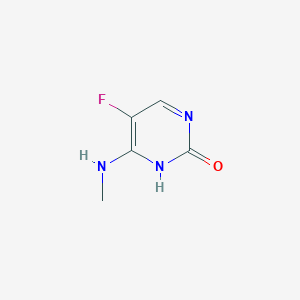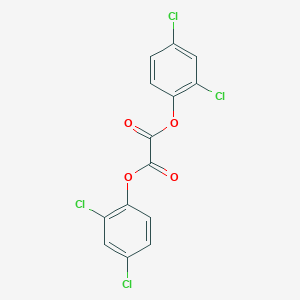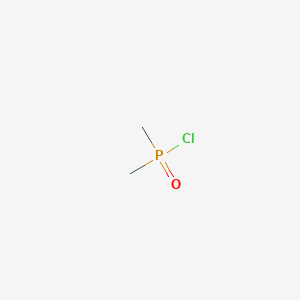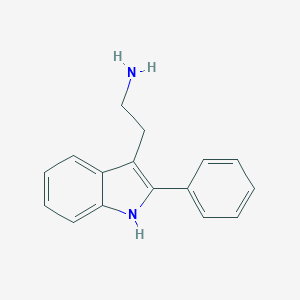
Dimethoxydimethylsilane
Descripción general
Descripción
Dimethoxydimethylsilane (DMDMS) is an organosilicon compound with the molecular formula C2H6OSi2. It is a colorless, volatile liquid with a sweet, pungent odor and a boiling point of 92°C. It is a member of the family of organosilicon compounds, which are important in the production of polymers, plastics, and other materials. DMDMS is used in the synthesis of polysilanes, polysilazanes, and other silicon-containing polymers, as well as in the synthesis of siloxanes, silanes, and silazanes. It is also used in the production of silicones and other silicone-containing materials.
Aplicaciones Científicas De Investigación
Electrochemical Performance Improvement in Ni-rich NCM Cathodes : DODSi acts as an interface stabilizing additive for Ni-rich oxide cathodes, scavenging HF and improving specific capacity and retention even under in situ HF generating conditions. This results in better surface stability of Ni-rich cathodes, as shown by various spectroscopic analyses (Jang & Yim, 2017).
Inhibition of Biofilm Formation on Polyethylene : Treatment of polyethylene with DODSi showed significant antiadhesive and antibacterial characteristics, inhibiting biofilm formation by Aeromonas hydrophila. This is particularly useful in the medical and water industry contexts (Kręgiel & Niedzielska, 2014).
Analysis of Siloxane Oligomers Structures : DODSi oligomers' structures were analyzed before and after heat treatment using FT-IR. The study revealed changes in siloxane components, with a significant transformation into ring forms after annealing, influenced by molecular weight and catalyst type (Takano et al., 2001).
Stability Enhancement in High Voltage Ni-rich Cathode Material : Silyl-functionalized DODSi, used as a multi-functional additive, improves the interfacial stability of nickel-rich cathode and graphite anode in batteries. This enhancement is due to its role in scavenging nucleophilic fluoride species (Jang et al., 2018).
Conformational Studies of DODSi : Conformations of DODSi were studied using matrix isolation infrared spectroscopy, revealing various conformers and indicating charge-transfer hyperconjugative interactions that determine its conformational preferences (Kavitha & Viswanathan, 2007).
Mass Spectrometry Analysis of DODSi : Metastable fragmentations of DODSi were analyzed using mass spectrometry, revealing insights into its fragmentation mechanisms and providing a comparison with carbon analogues (Tajima et al., 2001).
Safety Modification in Synthesis Processes : An addendum to a study on enantioselective stereodivergent synthesis outlines a safer modified method for handling DODSi, reducing risks associated with its use (Shi et al., 2018).
Molecular Vibration Frequency Assignment : Dimethylsilanediol, prepared by hydrolysis of DODSi, was studied using infrared and Raman spectroscopy, contributing to the understanding of its molecular vibration frequencies (Ho, 1986).
Investigation as a Novel Anti-Tumor Agent : A compound synthesized from DODSi showed significant anti-tumor effects in various tests, indicating its potential as a therapeutic agent (Mukherjee et al., 2007).
Reaction Study with Silicon Atoms : The reaction of silicon atoms with dimethyl ether forming DODSi was studied, providing insights into the reaction mechanisms and structural elucidation of new species (Maier & Glatthaar, 2003).
Mecanismo De Acción
Target of Action
Dimethoxydimethylsilane, also known as Dimethyldimethoxysilane, is primarily used in the synthesis of various materials. Its primary targets are the molecules or structures it interacts with during these synthesis processes .
Mode of Action
This compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in a molecule with a silyl group, which is a silicon atom bonded to other elements . This interaction results in changes to the molecular structure of the target, enabling the synthesis of new materials .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of materials. For example, it is used in the synthesis of macroporous silica aerogels , hollow silica nanoparticles loaded with phthalocyanine for near-infrared photodynamic and photothermal combination therapy , and dielectric silicone elastomers with high dielectric permittivity .
Pharmacokinetics
Its properties such as its liquid form, density (088 g/mL at 25 °C), and boiling point (814 °C) can impact its handling, storage, and use in synthesis processes .
Result of Action
The result of this compound’s action is the creation of new materials with specific properties. For example, it can be used to create silica aerogels with a macroporous structure , or hollow silica nanoparticles that can be loaded with other compounds for use in therapies . It can also be used to create silicone elastomers with high dielectric permittivity .
Safety and Hazards
Dimethoxydimethylsilane is highly flammable . It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Direcciones Futuras
Dimethoxydimethylsilane has potential applications in the synthesis of various macroporous silica aerogels and in the preparation of hollow silica nanoparticles loaded with phthalocyanine for near-infrared photodynamic and photothermal combination therapy . It can also be used to synthesize dielectric silicone elastomer with high dielectric permittivity .
Análisis Bioquímico
Biochemical Properties
Dimethoxydimethylsilane plays a role in biochemical reactions, particularly in the synthesis of silicone polymers . It is an intermediate silane useful for blocking hydroxyl and amino groups in organic synthesis reactions . This allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
Cellular Effects
In the context of cellular effects, this compound has been used as an interface stabilizing additive in layered Ni‐rich oxide cathodes . It can be decomposed preferentially to create a dense layer of Si–O-Si cross-polymerized network on the electrode surface, mitigating continuous interface reactions of the electrolyte during long-term cycling .
Molecular Mechanism
The molecular mechanism of this compound involves its decomposition to form a Si–O-Si cross-polymerized network . This network forms a protective layer on the electrode surface, preventing further reactions with the electrolyte .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to enhance the electrochemical performances in LiNi 0.8 Co 0.15 Al 0.05 O 2 (NCA)/Si@C pouch cell with high-loading electrodes . Over time, this leads to an outstanding capacity retention of 85.5% over 100 cycles .
Metabolic Pathways
It is known that this compound undergoes hydrolysis to form highly reactive silanols .
Propiedades
IUPAC Name |
dimethoxy(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZDUKDJDQPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32032-92-1, 25498-04-8 | |
| Record name | Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32032-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0042379 | |
| Record name | Dimethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, dimethoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxydimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1112-39-6 | |
| Record name | Dimethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxydimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dimethoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QDB1RS1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



